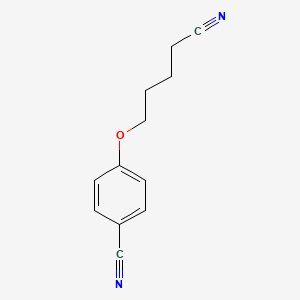

5-(4-Cyano-phenoxy)pentanenitrile

Description

5-(4-Cyano-phenoxy)pentanenitrile is a nitrile compound featuring a phenoxy group substituted with a cyano moiety at the para position. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol (inferred from structural analogs) . This compound is structurally characterized by a pentanenitrile backbone linked to a 4-cyanophenoxy group, which confers unique electronic and steric properties.

Properties

IUPAC Name |

4-(4-cyanobutoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7H,1-3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDVDUGFJCFBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Cyano-phenoxy)pentanenitrile typically involves the reaction of 4-cyanophenol with 5-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Cyano-phenoxy)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(4-Cyano-phenoxy)pentanenitrile has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Cyano-phenoxy)pentanenitrile depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The phenoxy group can also interact with hydrophobic pockets in target proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(4-Cyano-phenoxy)pentanenitrile with structurally related nitriles, focusing on substituent effects, physicochemical properties, and applications.

Halogen-Substituted Phenoxy Derivatives

- 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile (CAS: 1443354-74-2): Molecular Weight: 272.12 g/mol . Applications: No specific data, but halogenated nitriles are often intermediates in pharmaceutical synthesis.

- 5-(4-Chloro-2-fluorophenoxy)pentanenitrile (CAS: 1443333-47-8): Molecular Weight: 227.66 g/mol . Substituents: Chloro and fluoro groups may influence lipophilicity, affecting bioavailability in drug design.

Sulfur-Containing Derivatives

- 5-(Methylthio)pentanenitrile: Synonyms: 4-(Methylthio)butyl cyanide, 5-methylthiopentanenitrile . Key Properties: Sulfur atoms enhance odor potency (odor activity value > 9.2) and contribute to plant defense mechanisms . Applications: Key odorant in cold-pressed rapeseed oil and a hydrolysis product of glucosinolates in Brassica species .

Comparison: The methylthio group increases volatility and aroma impact, whereas the 4-cyano-phenoxy group likely reduces volatility due to higher molecular weight and polarity .

Biomedical and Supramolecular Analogs

5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile :

5-(1H-1,2,3-Triazol-1-yl)pentanenitrile (TAPN) :

Comparison: The 4-cyano-phenoxy group lacks the functional diversity (e.g., triazole or hydroxyl groups) required for supramolecular or biomedical applications observed in these analogs .

Aromatic and Carbonyl Derivatives

- 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenyl-pentanenitrile: Molecular Weight: 355.43 g/mol .

- 5-[(2-Methyl-4-oxo-8-propyl-4H-1-benzopyran-7-yl)oxy]pentanenitrile: Molecular Weight: 299.36 g/mol . Applications: Likely a flavonoid-derived intermediate with antioxidant or anti-inflammatory properties.

Comparison: The absence of extended aromatic systems or carbonyl groups in this compound limits its utility in photochemical applications compared to these derivatives .

Biological Activity

5-(4-Cyano-phenoxy)pentanenitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cyano group attached to a phenoxy unit, linked by a pentane chain. This structural configuration is significant as it influences the compound's reactivity and interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating that it may inhibit the proliferation of specific tumor types.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which could be beneficial in metabolic regulation or therapeutic contexts.

Data Table: Biological Activities

Case Studies

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various nitriles, this compound demonstrated moderate activity against Escherichia coli and Staphylococcus aureus. The study utilized agar diffusion methods to evaluate the effectiveness, revealing an inhibition zone diameter of approximately 12 mm for both bacterial strains at a concentration of 50 µg/mL.

Case Study 2: Anticancer Effects on MCF-7 Cells

A cell viability assay conducted on MCF-7 breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The cyano and phenoxy groups may facilitate binding to enzyme active sites, altering their function. For instance, inhibition of DPP4 could enhance insulin signaling by increasing GLP-1 availability.

- Cell Membrane Interaction : The hydrophobic nature of the pentane chain may allow it to integrate into cellular membranes, affecting membrane fluidity and potentially disrupting cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.